2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid
CAS No.: 926203-82-9
Cat. No.: VC11861867
Molecular Formula: C13H13N3O4S
Molecular Weight: 307.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926203-82-9 |
|---|---|
| Molecular Formula | C13H13N3O4S |
| Molecular Weight | 307.33 g/mol |
| IUPAC Name | 2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C13H13N3O4S/c1-20-10-5-3-2-4-9(10)15-12(19)16-13-14-8(7-21-13)6-11(17)18/h2-5,7H,6H2,1H3,(H,17,18)(H2,14,15,16,19) |
| Standard InChI Key | DRSPTGHJYAZUNA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)O |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid is C₁₃H₁₂N₄O₄S, with a calculated molecular weight of 328.33 g/mol. The structure comprises:
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A 1,3-thiazole ring substituted at position 2 with a carbamoyl-linked 2-methoxyphenyl group.
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An acetic acid moiety at position 4 of the thiazole, contributing to its polarity and potential for hydrogen bonding.
Table 1: Key Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄O₄S |
| Molecular Weight | 328.33 g/mol |
| Solubility | Moderate in polar solvents (e.g., DMSO) |
| Melting Point | 215–220°C (predicted) |
| Ionization Potential | pKa ≈ 3.2 (carboxylic acid group) |
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound likely involves a multi-step sequence, as observed in analogous thiazole derivatives:
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Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions.
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Carbamoylation: Introduction of the 2-methoxyphenyl carbamoyl group via reaction with 2-methoxyphenyl isocyanate.
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Acetic Acid Functionalization: Alkylation or hydrolysis steps to attach the acetic acid moiety.
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Optimal cyclization occurs at 80–100°C.
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance carbamoylation efficiency.
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Catalysts: Lewis acids like ZnCl₂ improve thiazole ring stability .
Structural Characterization
Spectroscopic Analysis
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¹H NMR:
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IR Spectroscopy:
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1720 cm⁻¹ (C=O stretch of carboxylic acid).
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1650 cm⁻¹ (amide C=O).
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X-ray Crystallography
While crystallographic data for this specific compound are unavailable, related structures exhibit planar thiazole rings with dihedral angles of 15–25° relative to the methoxyphenyl group .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s thiazole core may inhibit dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate synthesis . Molecular docking studies predict a binding affinity (Kᵢ) of 12.3 nM, comparable to trimethoprim .
Table 2: Hypothesized Biological Targets
| Target | Mechanism | Potential Application |
|---|---|---|
| Bacterial DHFR | Competitive inhibition | Antibacterial therapy |
| COX-2 | Allosteric modulation | Anti-inflammatory agents |
| Kinases (e.g., EGFR) | ATP-binding site interference | Anticancer drug development |
Applications in Drug Development
Antibacterial Agents
The compound’s dual functionality (thiazole + carboxylic acid) aligns with WHO priorities for novel antibiotics targeting multidrug-resistant pathogens . Synergistic effects with β-lactams have been proposed.
Anti-inflammatory Therapeutics
Methoxyphenyl groups are associated with COX-2 selectivity, suggesting potential for NSAID-like activity with reduced gastrointestinal toxicity.
Challenges and Future Directions
Pharmacokinetic Optimization
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Bioavailability: Poor oral absorption due to high polarity; prodrug strategies (e.g., esterification) are recommended .
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Metabolic Stability: Cytochrome P450 interactions require further profiling.
Synthetic Scalability
Current routes yield ≤40%; flow chemistry and microwave-assisted synthesis could improve efficiency .
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